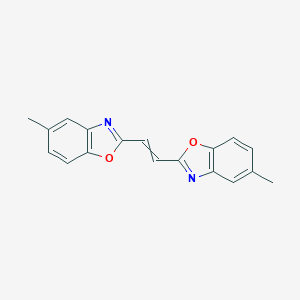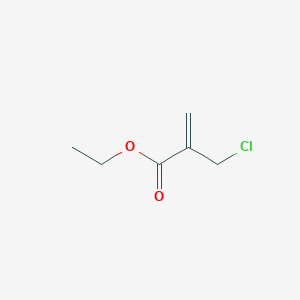
2-(氯甲基)丙烯酸乙酯
描述
Ethyl 2-(Chloromethyl)acrylate (C6H9ClO2) is a chemical compound with a molecular weight of 148.59 g/mol . It is also known by other names such as 2-(Chloromethyl)acrylic Acid Ethyl Ester and Ethyl 2-(chloromethyl)prop-2-enoate .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(Chloromethyl)acrylate were not found in the search results, a related compound, Ethyl 2-(bromomethyl)acrylate, has been described as an allylic alkylating reagent . It can be employed as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(Chloromethyl)acrylate consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 2-(Chloromethyl)acrylate is a liquid at 20°C . It has a density of 1.11 and a refractive index of 1.45 . The compound has a boiling point of 72°C at 17 mmHg .
科学研究应用
Polymerization
This compound is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . The resulting polymers are characterized by a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .
Production of Functional Polymers
Functional (meth)acrylates referred here to supply “functional esters” ruins as a general reactive group precursor . In other sense, the leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .
Synthesis of New (Meth)acrylate-based Monomers and Polymers
New routes for a new (meth)acrylate-based monomers and polymers have been suggested . Also, the synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
Production of Super-Absorbent Materials
Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness and hardness, among others . These kinds of materials are used in sundry applications such as diapers .
Use in Cosmetics
Acrylates are used in cosmetics due to their diverse characteristic properties .
Orthopedics
Acrylates are used in many biomedical applications such as bone cements .
Paints and Coatings
Acrylates are used in paints and coatings due to their diverse characteristic properties .
Textiles
Acrylates are used in textiles due to their diverse characteristic properties .
安全和危害
Ethyl 2-(Chloromethyl)acrylate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves and eye protection should be worn when handling the compound . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .
作用机制
Target of Action
Ethyl 2-(Chloromethyl)acrylate, also known as 2-(Chloromethyl)acrylic Acid Ethyl Ester, is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of the synthesis, but it is often used in reactions involving nucleophilic substitution or addition due to the presence of the electrophilic chloromethyl group.
Mode of Action
The mode of action of Ethyl 2-(Chloromethyl)acrylate involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, meaning it has a tendency to attract electrons. This makes it susceptible to attack by nucleophiles, leading to substitution or addition reactions. The exact nature of these reactions can vary widely depending on the specific conditions and reactants involved .
Biochemical Pathways
As an intermediate in organic synthesis, Ethyl 2-(Chloromethyl)acrylate can be involved in a variety of biochemical pathways. For instance, it can participate in reactions leading to the formation of various complex organic compounds. The downstream effects of these pathways can be diverse, depending on the final products of the synthesis .
Pharmacokinetics
The pharmacokinetics of Ethyl 2-(Chloromethyl)acrylate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small organic molecule, it is likely to be absorbed well in the body. Due to its reactivity, it may also be rapidly metabolized or react with biological molecules, affecting its distribution and excretion .
Result of Action
The molecular and cellular effects of Ethyl 2-(Chloromethyl)acrylate’s action are largely dependent on the context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products. The specific effects of these products can vary widely .
Action Environment
The action, efficacy, and stability of Ethyl 2-(Chloromethyl)acrylate can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the compound’s reactivity and the outcome of its reactions . It should be stored at low temperatures (0-10°C) and should be kept away from heat .
属性
IUPAC Name |
ethyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRGIVPSXFJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454166 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Chloromethyl)acrylate | |
CAS RN |
17435-77-7 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


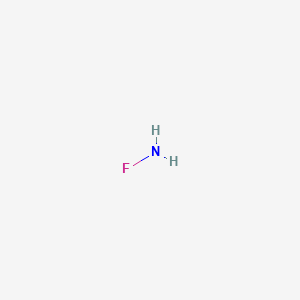

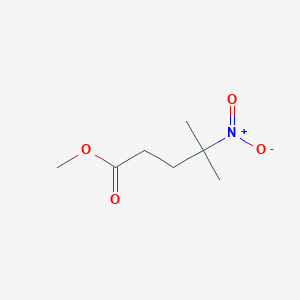
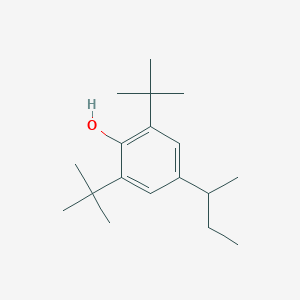
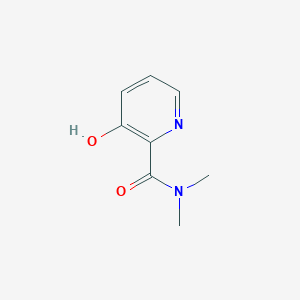
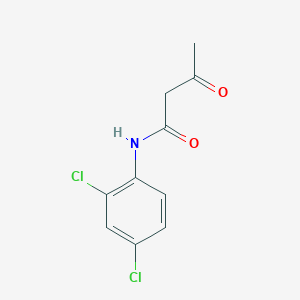

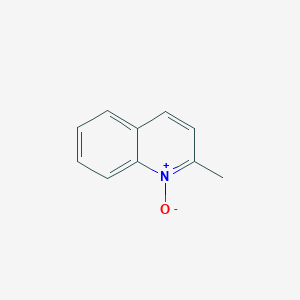
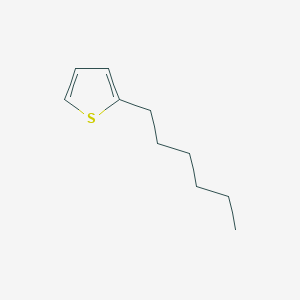
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)


